molecular formula C2H5IO2S B1660606 Methane, iodo(methylsulfonyl)- CAS No. 798568-07-7

Methane, iodo(methylsulfonyl)-

Cat. No.: B1660606
CAS No.: 798568-07-7
M. Wt: 220.03 g/mol
InChI Key: QVASOSMFQFWWAC-UHFFFAOYSA-N
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Description

Methane, iodo(methylsulfonyl)- is an organosulfur compound with the chemical formula CH₃SO₂CH₂I It is a derivative of methane where one hydrogen atom is replaced by an iodomethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methane, iodo(methylsulfonyl)- can be synthesized through the reaction of methanesulfonyl chloride with iodomethane in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the chloride group with the iodomethyl group.

Industrial Production Methods

Industrial production of methane, iodo(methylsulfonyl)- often involves the use of large-scale reactors where methanesulfonyl chloride and iodomethane are combined in the presence of a suitable base. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methane, iodo(methylsulfonyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.

    Reduction Reactions: The compound can be reduced to form sulfides or thiols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution: Products include methanesulfonyl derivatives with different functional groups replacing the iodine atom.

    Oxidation: Products include methanesulfonic acid or methanesulfonates.

    Reduction: Products include methanesulfide or methanethiol derivatives.

Scientific Research Applications

Methane, iodo(methylsulfonyl)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for introducing the iodomethylsulfonyl group into various molecules.

    Biology: It is studied for its potential use in modifying biological molecules and probing biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methane, iodo(methylsulfonyl)- involves the reactivity of the iodomethylsulfonyl group. The iodine atom is highly reactive and can undergo nucleophilic substitution, while the sulfonyl group can participate in oxidation and reduction reactions. These properties make it a versatile reagent in chemical synthesis and modification of molecules.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: Similar in structure but with a chlorine atom instead of iodine. It is less reactive in nucleophilic substitution reactions.

    Methanesulfonic Acid: Contains a sulfonic acid group instead of the iodomethylsulfonyl group. It is primarily used as a strong acid in various applications.

    Iodomethane: Contains an iodine atom bonded to a methyl group without the sulfonyl group. It is more volatile and less stable than methane, iodo(methylsulfonyl)-.

Uniqueness

Methane, iodo(methylsulfonyl)- is unique due to the presence of both the iodomethyl and sulfonyl groups, which confer distinct reactivity and stability. This combination allows it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry and industrial applications.

Properties

IUPAC Name

iodo(methylsulfonyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5IO2S/c1-6(4,5)2-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVASOSMFQFWWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467728
Record name Methane, iodo(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

798568-07-7
Record name Methane, iodo(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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